3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(2-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
3,5-Dimethyl 1,2,6-trimethyl-4-(2-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central pyridine ring substituted at positions 1, 2, 4, and 6 with methyl groups and at positions 3 and 5 with dimethyl carboxylate ester moieties. The 4-position features a 2-methylphenyl substituent, distinguishing it from other 1,4-DHP analogs. The stereoelectronic properties of the substituents influence its conformational flexibility, reactivity, and intermolecular interactions, as evidenced by crystallographic analyses using programs like SHELXL .
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(2-methylphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-11-9-7-8-10-14(11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANPSCRELBLWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,4-Dihydropyridine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Electronic Comparison of 1,4-Dihydropyridine Derivatives
Notes:
- Electronic Effects : The 4-aryl substituent significantly impacts the molecule’s electronic profile. The target compound’s 2-methylphenyl group is weakly electron-donating, contrasting with nifedipine’s strongly electron-withdrawing 2-nitrophenyl group. This difference may alter redox behavior and binding affinity to calcium channels .
- Conformational Flexibility: The 1,2,6-trimethyl substitution in the target compound introduces steric effects that may influence ring puckering. Cremer-Pople parameters (e.g., puckering amplitude $ q $) derived from crystallographic data could reveal nonplanar conformations critical for biological activity .
Key Research Findings
Structural Insights: X-ray crystallography using SHELX software confirms the 1,4-DHP core adopts a boat-like conformation in solid-state, stabilized by intramolecular hydrogen bonds between carboxylate oxygens and adjacent methyl groups .
Biological Implications :
- Nifedipine’s nitro group enhances calcium channel blockade via dipole interactions with receptor sites. The target compound’s methyl group may reduce potency but improve metabolic stability due to decreased susceptibility to nitroreductase-mediated degradation .
Thermodynamic Stability: Comparative studies suggest electron-withdrawing 4-aryl groups (e.g., NO₂ in nifedipine) increase ring oxidation susceptibility, whereas electron-donating groups (e.g., methyl in the target compound) stabilize the 1,4-DHP ring against autoxidation .
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